molecular formula C8H9N3O B1323232 5-(Aminomethyl)benzo[d]isoxazol-3-amine CAS No. 368426-89-5

5-(Aminomethyl)benzo[d]isoxazol-3-amine

Cat. No.: B1323232
CAS No.: 368426-89-5
M. Wt: 163.18 g/mol
InChI Key: YYWMOSYJDKAWRX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the reaction of hydrazine hydrate with isoxazole derivatives in refluxing methanolic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the use of dry DMF as a solvent under microwave irradiation at 120°C for 1 hour has been reported to yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydrazine hydrate, and sodium hypochlorite. Reaction conditions often involve refluxing in methanolic or other suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of oxime with an alkyne in the presence of sodium hypochlorite and triethylamine yields 3,5-disubstituted isoxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)benzo[d]isoxazol-3-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMOSYJDKAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634920
Record name 5-(Aminomethyl)-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-89-5
Record name 5-(Aminomethyl)-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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